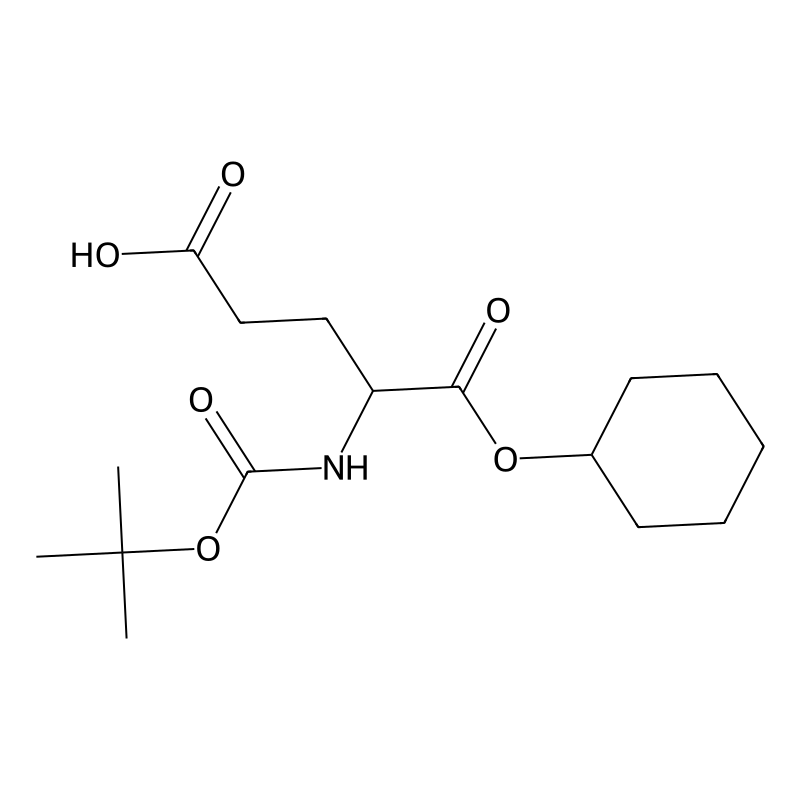

Boc-glu-ochex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Boc-glutamic acid 5-cyclohexyl ester, commonly referred to as Boc-glu-ochex, is a derivative of glutamic acid that features a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl ester. This compound is significant in organic chemistry, particularly in the synthesis of peptides and other bioactive molecules. The Boc group serves as a protective moiety for the amino group, facilitating selective reactions while preventing unwanted side reactions during synthesis.

The chemical formula for Boc-glu-ochex is C₁₆H₂₇NO₆, and it has a molecular weight of approximately 303.39 g/mol. Its structure includes a glutamic acid backbone with the cyclohexyl group attached to the carboxylic acid functionality, enhancing its lipophilicity and potential biological activity .

- Skin and Eye Irritant: It can irritate skin and eyes upon contact. Standard laboratory practices for handling chemicals should be followed, including wearing gloves and safety glasses [].

- Respiratory Irritant: Dust or aerosols may irritate the respiratory system. Use the compound in a well-ventilated area [].

Protected Amino Acid

Boc-Glu(OcHex)-OH belongs to a class of protected amino acids. The "Boc" group (t-Butyloxycarbonyl) serves as a protecting group for the glutamic acid's alpha-amino group. This protection ensures that only the desired side chain (gamma-cyclohexyl ester) participates in peptide bond formation during synthesis [].

Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OcHex)-OH is commonly employed in the solid-phase peptide synthesis (SPPS) technique. SPPS is an efficient method for creating peptides by attaching amino acids one by one to a solid resin support. Boc-Glu(OcHex)-OH, with its protected alpha-amino group, allows for the selective coupling with another deprotected amino acid, forming the peptide bond [].

Cleavage from Resin

After peptide chain assembly using Boc-protected amino acids like Boc-Glu(OcHex)-OH, the final step involves cleavage of the peptide from the resin support. Specific reagents remove the protecting groups, including the Boc group on Boc-Glu(OcHex)-OH, resulting in the free peptide with its functional amino acid side chains [].

- Deprotection: The Boc group can be removed under acidic conditions, regenerating the free amino acid. This reaction is crucial for peptide synthesis where the amino group needs to be free for coupling with other amino acids .

- Coupling Reactions: Boc-glu-ochex can be coupled with other amino acids or peptide chains using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .

- Selective Cleavage: Recent studies have explored non-acidolytic methods for the selective cleavage of Boc-protected amino acids from resins used in solid-phase peptide synthesis, indicating its utility in advanced synthetic methodologies .

Boc-glu-ochex is primarily utilized as a building block in peptide synthesis, particularly for incorporating glutamic acid into peptide sequences. Glutamic acid itself plays critical roles in various biological processes, including neurotransmission and metabolism. The cyclohexyl ester enhances its lipophilicity, potentially improving membrane permeability and biological activity when incorporated into peptides .

The synthesis of Boc-glu-ochex typically involves:

- Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butoxycarbonyl anhydride under basic conditions.

- Esterification: The carboxylic acid group is then reacted with cyclohexanol in the presence of an acid catalyst to form the cyclohexyl ester.

- Purification: The product is purified using techniques such as chromatography to obtain high purity levels suitable for research and application .

Boc-glu-ochex finds applications primarily in:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis as a protected form of glutamic acid.

- Drug Development: Compounds derived from Boc-glu-ochex are investigated for their potential therapeutic effects, particularly in neuropharmacology due to the role of glutamic acid in neurotransmission.

- Bioconjugation: Its unique structure allows it to be utilized in bioconjugation strategies for drug delivery systems .

Interaction studies involving Boc-glu-ochex focus on its behavior when incorporated into peptides and its interactions with biological targets. Research has shown that modifications to the glutamic acid residue can influence binding affinity and biological activity, making it a valuable compound for studying structure-activity relationships in drug design .

Boc-glu-ochex shares structural similarities with several other compounds that also feature protective groups and ester functionalities. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-L-glutamic acid | Contains a Boc protecting group on L-glutamic acid | Commonly used for standard peptide synthesis |

| Boc-D-glutamic acid | Contains a Boc protecting group on D-glutamic acid | Useful for studying stereochemical effects |

| N-Boc-L-aspartic acid | Similar protective group but with aspartic acid backbone | Often used in neuropeptide studies |

| Boc-L-phenylalanine | Contains phenylalanine instead of glutamic acid | Important in studying aromatic amino acids |

Boc-glu-ochex stands out due to its cyclohexyl ester modification, which enhances lipophilicity compared to other common amino acid derivatives . This modification may lead to improved pharmacokinetic properties when incorporated into peptides.

Chromatographic Purity Assessment (High Performance Liquid Chromatography, Thin Layer Chromatography)

High Performance Liquid Chromatography and Thin Layer Chromatography represent the cornerstone analytical techniques for assessing the purity of tert-butoxycarbonyl glutamic acid cyclohexyl ester. These chromatographic methods provide comprehensive evaluation of chemical purity through separation and quantification of the target compound and potential impurities.

High Performance Liquid Chromatography Methodology

High Performance Liquid Chromatography analysis of tert-butoxycarbonyl glutamic acid cyclohexyl ester employs reversed-phase chromatographic conditions optimized for amino acid derivatives [1] [2]. The analytical approach utilizes ultraviolet detection at wavelengths ranging from 214 to 280 nanometers, where the compound exhibits characteristic absorption due to its carbamate protecting group [4].

Critical chromatographic parameters include mobile phase composition incorporating acetonitrile-water gradients with formic acid or trifluoroacetic acid modifiers to enhance peak shape and retention reproducibility [1] [5]. Column selection typically involves C18 stationary phases with particle sizes between 3.5 to 5 micrometers, providing optimal resolution for the separation of structural analogs and degradation products [6] [7].

The chromatographic separation achieves baseline resolution of tert-butoxycarbonyl glutamic acid cyclohexyl ester from related compounds within 15-25 minute analytical runs [1]. Peak purity assessment utilizes photodiode array detection to evaluate spectral homogeneity across the chromatographic peak, ensuring absence of co-eluting impurities [8] [9]. This spectral comparison methodology provides confidence in peak purity by monitoring ultraviolet absorbance variations throughout the peak profile [10] [11].

Quantitative Analysis Parameters

Validation parameters for High Performance Liquid Chromatography methods demonstrate linearity across concentration ranges from 0.1 to 1.5 milligrams per milliliter for the primary compound [12]. Precision studies yield relative standard deviations below 2 percent for replicate injections, indicating excellent method reproducibility [6] [7]. Accuracy assessments through recovery studies show values between 98 and 102 percent, confirming the method's ability to accurately quantify the target compound [13] [7].

Detection limits for tert-butoxycarbonyl glutamic acid cyclohexyl ester reach nanogram levels when utilizing optimal chromatographic conditions [14]. The limit of quantification typically ranges from 0.5 to 2 micrograms per milliliter, providing sufficient sensitivity for impurity profiling at the 0.1 percent level [12] [7].

Thin Layer Chromatography Applications

Thin Layer Chromatography serves as a complementary technique for rapid purity screening of tert-butoxycarbonyl glutamic acid cyclohexyl ester [15] [16]. The methodology employs silica gel plates with organic solvent systems containing combinations of chloroform, methanol, and acetic acid to achieve optimal separation [17].

Detection of amino acid derivatives on Thin Layer Chromatography plates utilizes ninhydrin reagent, which reacts with amino groups to produce characteristic colored complexes [16] [18]. Alternative detection methods include ultraviolet visualization at 254 nanometers for compounds containing chromophoric groups [15]. Retention factor values provide characteristic identification parameters, with tert-butoxycarbonyl glutamic acid cyclohexyl ester exhibiting specific migration patterns under standardized conditions [16] [17].

The Thin Layer Chromatography approach offers advantages in terms of sample throughput and cost-effectiveness for preliminary purity assessment [19]. Multiple samples can be analyzed simultaneously on a single plate, enabling comparative evaluation of different synthetic batches or storage stability samples [15].

Chiral Purity Verification Techniques

Chiral purity determination represents a critical quality control parameter for tert-butoxycarbonyl glutamic acid cyclohexyl ester, given the stereochemical requirements for pharmaceutical applications. Advanced analytical methodologies enable accurate quantification of enantiomeric composition and detection of racemization processes.

Chiral High Performance Liquid Chromatography Methods

Chiral separation of tert-butoxycarbonyl glutamic acid cyclohexyl ester enantiomers utilizes specialized stationary phases including macrocyclic glycopeptide columns such as Chirobiotic T and Chirobiotic R [20] [21]. These chiral stationary phases provide baseline resolution of enantiomers through differential interactions with the chiral selector [22] [23].

Mobile phase optimization involves polar organic conditions using methanol with ammonium acetate or ammonium trifluoroacetate buffers [20]. The pH adjustment to values between 4.1 and 6.0 enhances selectivity by modulating ionization states of both analyte and chiral selector [20]. Flow rates of 0.5 to 1.0 milliliters per minute provide optimal resolution within 15-20 minute analysis times [21] [22].

Detection sensitivity reaches levels sufficient for quantifying minor enantiomeric impurities at concentrations below 0.1 percent [24] [12]. The methodology demonstrates excellent precision with relative standard deviations typically below 1.5 percent for enantiomeric ratio determinations [12].

Mass Spectrometry-Based Approaches

Liquid chromatography-mass spectrometry methods provide enhanced specificity for chiral purity analysis through combination of chromatographic separation with mass spectral identification [24] [25]. The approach eliminates potential interference from matrix components and provides definitive compound identification.

Electrospray ionization in positive ion mode generates protonated molecular ions for tert-butoxycarbonyl glutamic acid cyclohexyl ester, enabling selective monitoring of the target compound [25]. Selected reaction monitoring transitions optimize sensitivity and selectivity by fragmenting the protonated molecular ion to characteristic product ions [24].

Deuterium labeling methodologies account for potential racemization during sample preparation by incorporating deuterated acid hydrolysis conditions [25]. This approach enables accurate correction for any enantiomerization occurring during analytical processing, ensuring reliable determination of original chiral purity [25].

Derivatization Strategies

Pre-column derivatization with chiral reagents provides an alternative approach for enantiomeric separation using conventional achiral chromatographic columns [12] [26]. Common derivatizing agents include L-valinamide and N-tert-butoxycarbonyl-L-proline, which form diastereomeric derivatives separable by reversed-phase chromatography [12].

The derivatization reaction proceeds under mild conditions at room temperature or slightly elevated temperatures to minimize racemization [12]. Reaction completeness exceeds 95 percent for most amino acid derivatives, ensuring quantitative conversion for accurate analysis [26].

Diastereomeric derivatives exhibit distinct chromatographic retention times and can be separated with resolution values exceeding 2.0 [12]. This baseline separation enables accurate integration and quantification of each enantiomer, supporting regulatory requirements for chiral purity specifications [12].